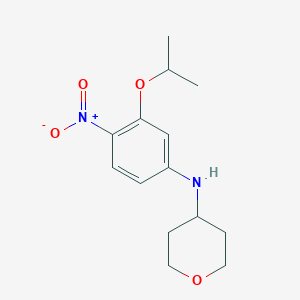
(3-Piperidin-1-ylpyridin-2-yl)methanamine
Vue d'ensemble
Description
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine is a complex organic compound with a unique structure that includes a bipyridine core
Méthodes De Préparation
The synthesis of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bipyridine core: This can be achieved through a series of cyclization reactions.
Introduction of the methylamine group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a methylamine group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to streamline the process.
Analyse Des Réactions Chimiques
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methylamine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine can be compared with other similar compounds such as:
3,4,5,6-Tetrahydro-2H-azepine: This compound shares a similar core structure but lacks the bipyridine moiety.
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-: Another related compound with a methoxy group, differing in its functional groups and reactivity.
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound has a similar backbone but includes additional functional groups that alter its chemical properties.
The uniqueness of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine lies in its bipyridine core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(3-piperidin-1-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-9-10-11(5-4-6-13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2 |
Clé InChI |
VUQUOSVEMIQZMA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(N=CC=C2)CN |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[2-(benzylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B8702402.png)


![Methyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B8702425.png)

![3-[(Dibutylamino)methyl]phenol](/img/structure/B8702437.png)
![N-[5-(2-Benzoylamino-4-pyridyl)-4-(3,5-dimethylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8702441.png)
![3-Ethyl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8702452.png)



